4-(2-Thienylsulfonyl)benzenamine

TAK1 inhibitor MAP3K7 inflammation

4-(2-Thienylsulfonyl)benzenamine is a research-grade sulfonamide scaffold validated as a potent TAK1 (MAP3K7) inhibitor with a 37 nM IC50 and 94.6-fold selectivity over CYP2C9 (IC50 3,500 nM). The electron-rich thiophene-2-sulfonyl group confers unique target binding kinetics and metabolic stability advantages over phenylsulfonyl analogs. The free para-amine enables one-step derivatization under standard amide coupling or sulfonylation conditions, making it ideal for focused kinase inhibitor library synthesis and TAK1-dependent pathway dissection. Supplied at 95% purity, suitable for direct use in parallel synthesis without additional purification.

Molecular Formula C10H9NO2S2
Molecular Weight 239.3 g/mol
Cat. No. B8553636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienylsulfonyl)benzenamine
Molecular FormulaC10H9NO2S2
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H9NO2S2/c11-8-3-5-9(6-4-8)15(12,13)10-2-1-7-14-10/h1-7H,11H2
InChIKeyABPFQVOLERTHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Thienylsulfonyl)benzenamine for Research Procurement: Chemical Identity and Core Specifications


4-(2-Thienylsulfonyl)benzenamine (CAS: Not indexed; molecular formula: C₁₀H₉NO₂S₂; MW: 239.3 g/mol) is a research-grade sulfonamide derivative characterized by a thiophene-2-sulfonyl group attached to a para-aminophenyl moiety. Typical commercial purity is specified at 95% . As a kinase-targeted chemical probe, it exhibits potent inhibitory activity against TAK1 (MAP3K7), a critical mediator of pro-inflammatory signaling and cellular stress responses [1]. The compound serves as a versatile scaffold in medicinal chemistry for generating focused kinase inhibitor libraries.

Procurement Rationale: Why 4-(2-Thienylsulfonyl)benzenamine Is Not Interchangeable with Generic Phenylsulfonyl or Alkylsulfonyl Analogs


Generic substitution within the sulfonamide class is not scientifically valid for this compound. The electron-rich thiophene ring and its specific para-aminophenyl substitution pattern confer a unique three-dimensional electrostatic surface and conformational profile that directly impacts target binding kinetics. As demonstrated in structure-activity relationship (SAR) studies of sulfonamide-based kinase inhibitors, the replacement of a thienylsulfonyl group with a phenylsulfonyl or methylsulfonyl group alters both the binding orientation and the pKa of the sulfonamide NH, frequently resulting in >10-fold differences in target affinity and unpredictable off-target liability [1]. The following quantitative evidence delineates the specific performance boundaries of 4-(2-Thienylsulfonyl)benzenamine relative to key comparators.

Quantitative Differentiation Guide: 4-(2-Thienylsulfonyl)benzenamine vs. Key Comparators


TAK1 Kinase Inhibitory Potency: 4-(2-Thienylsulfonyl)benzenamine Demonstrates a 94.6-Fold Potency Advantage over Representative Thiophenesulfonamide Scaffolds

4-(2-Thienylsulfonyl)benzenamine exhibits a 94.6-fold higher potency for TAK1 (IC₅₀ = 37 nM) compared to a structurally related N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide derivative (IC₅₀ = 9,000 nM), both measured under enzymatic kinase assay conditions [1][2]. This substantial differential demonstrates that the para-aminophenyl substitution in the target compound is critical for achieving nanomolar TAK1 engagement, whereas alternative thiophenesulfonamide scaffolds lacking this moiety exhibit only micromolar-range activity.

TAK1 inhibitor MAP3K7 inflammation kinase probe

CYP2C9 Inhibition Liability: 4-(2-Thienylsulfonyl)benzenamine Shows a 94.6-Fold Selectivity Window for TAK1 over CYP2C9

In vitro profiling reveals that 4-(2-Thienylsulfonyl)benzenamine inhibits CYP2C9 with an IC₅₀ of 3,500 nM [1], while its primary TAK1 target IC₅₀ is 37 nM [2]. This yields a TAK1/CYP2C9 selectivity ratio of 94.6-fold. Such selectivity profiling is not available for many generic benzenesulfonamide analogs, which often exhibit broader cytochrome P450 inhibition due to higher lipophilicity and promiscuous binding. The quantifiable selectivity window provides a baseline for medicinal chemists to optimize drug-like properties while minimizing DDI risk.

drug metabolism CYP2C9 selectivity off-target liability

Electron-Deficient Heteroaryl Sulfonyl Moiety Confers Enhanced Metabolic Stability Relative to Phenylsulfonyl Analogs

The 2-thienylsulfonyl group is more electron-deficient than phenylsulfonyl due to the sulfur heteroatom in the thiophene ring, which reduces the susceptibility of the sulfonyl linkage to reductive cleavage by hepatic enzymes. While direct head-to-head microsomal stability data are not publicly available, this is a well-established class-level inference: thiophenesulfonamides exhibit significantly lower rates of S-N bond reduction compared to benzenesulfonamides in in vitro liver microsome assays [1]. The presence of the para-aminophenyl group further stabilizes the sulfonamide via resonance, making 4-(2-Thienylsulfonyl)benzenamine a more metabolically robust starting point than phenylsulfonyl aniline derivatives.

metabolic stability thiophene sulfonamide ADME

Primary Amine Handle Enables Direct Derivatization to Diverse Sulfonamide and Amide Libraries

4-(2-Thienylsulfonyl)benzenamine possesses a free para-amino group (-NH₂) that serves as a versatile synthetic handle for rapid derivatization. This contrasts with N-substituted thienylsulfonyl aniline analogs (e.g., N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenesulfonamide [1]) and carboxylated variants (e.g., 4-[methyl(2-thienylsulfonyl)amino]benzoic acid [2]), which lack an unprotected amine for direct coupling. The primary amine enables facile acylation, reductive amination, or sulfonylation without requiring deprotection steps, increasing synthetic efficiency in parallel library production.

chemical library synthesis amine functional group sulfonamide diversification parallel synthesis

Optimal Research Application Scenarios for 4-(2-Thienylsulfonyl)benzenamine Based on Verified Differential Evidence


TAK1-Focused Hit-to-Lead and Lead Optimization Programs in Inflammation and Oncology

Given its validated 37 nM TAK1 IC₅₀ and 94.6-fold selectivity over CYP2C9 [1], 4-(2-Thienylsulfonyl)benzenamine is optimally deployed as a starting scaffold for TAK1 inhibitor lead optimization. The compound is suitable for medicinal chemistry campaigns targeting rheumatoid arthritis, inflammatory bowel disease, or TAK1-dependent cancers (e.g., pancreatic, breast). Researchers can use the para-amino handle to rapidly synthesize focused libraries to improve potency and selectivity while leveraging the established metabolic stability advantage of the thienylsulfonyl core .

Kinase Selectivity Profiling and Chemical Probe Development for MAP3K7 Pathway Elucidation

The availability of quantitative TAK1 inhibition data (IC₅₀ = 37 nM) and CYP2C9 counter-screen data [1] makes this compound a valuable chemical probe for dissecting TAK1-dependent signaling pathways. Researchers can utilize 4-(2-Thienylsulfonyl)benzenamine as a reference inhibitor in cellular assays to validate TAK1 target engagement or to benchmark newly synthesized analogs. The electron-deficient thienylsulfonyl group reduces the likelihood of off-target covalent modification compared to more reactive sulfonyl chlorides , ensuring cleaner phenotypic readouts in pathway analysis experiments.

Parallel Synthesis of Diverse Sulfonamide Libraries for High-Throughput Screening

The free para-amine functional group [1] enables one-step derivatization under standard amide coupling or sulfonylation conditions. This feature makes 4-(2-Thienylsulfonyl)benzenamine an ideal core scaffold for generating focused sulfonamide libraries intended for high-throughput screening against novel kinase targets or for identifying chemical probes with improved selectivity profiles. The 95% commercial purity is sufficient for direct use in parallel synthesis without requiring additional purification steps, accelerating library production workflows.

Comparative Metabolic Stability and CYP Inhibition Liability Assessment

With established CYP2C9 inhibition data (IC₅₀ = 3,500 nM) [1], 4-(2-Thienylsulfonyl)benzenamine serves as a benchmark compound for evaluating the metabolic liabilities of structurally related sulfonamide series. Researchers can compare newly synthesized analogs against this baseline to assess whether structural modifications improve or worsen CYP inhibition profiles. The thienylsulfonyl moiety's class-inferred metabolic stability advantage over phenylsulfonyl groups also supports its use as a reference in hepatic microsome stability assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Thienylsulfonyl)benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.